![molecular formula C17H18N4O7 B4114265 N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide](/img/structure/B4114265.png)
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide
Overview
Description
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide, also known as NTBC, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1980s by researchers who were interested in developing a new class of compounds that could inhibit the activity of tyrosine hydroxylase, an enzyme that plays a critical role in the synthesis of catecholamines. Since then, NTBC has been studied extensively for its potential applications in a variety of fields, including biochemistry, pharmacology, and medicine.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide involves its ability to bind to the active site of tyrosine hydroxylase and block its activity. Specifically, N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide forms a covalent bond with the enzyme's active site, preventing L-tyrosine from binding and inhibiting the conversion to L-DOPA. This results in a decrease in the synthesis of catecholamines, which can have a variety of effects on cellular and physiological processes.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In general, the inhibition of tyrosine hydroxylase by N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide can lead to a decrease in the synthesis of catecholamines, which can affect a variety of physiological processes, including blood pressure regulation, metabolism, and behavior.
Advantages and Limitations for Lab Experiments
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has several advantages as a research tool, including its high potency and specificity for tyrosine hydroxylase. However, it also has several limitations, including its potential toxicity and the fact that it only inhibits one step in the synthesis of catecholamines. This means that the effects of N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide may not be representative of the effects of complete catecholamine depletion.
Future Directions
There are several potential future directions for research involving N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide. One area of interest is the development of new compounds that can selectively inhibit tyrosine hydroxylase in specific tissues or cell types. Another area of interest is the use of N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide as a research tool to study the effects of catecholamine depletion on specific physiological processes. Finally, there is potential for the development of new therapies for diseases that involve dysregulation of catecholamine synthesis, such as Parkinson's disease and hypertension.
In conclusion, N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide is a potent inhibitor of tyrosine hydroxylase that has been widely used in scientific research. Its ability to selectively block the synthesis of catecholamines has made it a valuable tool for studying the effects of these neurotransmitters on various physiological processes. While there are limitations to its use, N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide remains an important compound for researchers in a variety of fields.
Scientific Research Applications
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been used extensively in scientific research as a potent inhibitor of tyrosine hydroxylase. This enzyme is responsible for the conversion of L-tyrosine to L-DOPA, a critical step in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide can effectively block the synthesis of these neurotransmitters, allowing researchers to study their effects on various physiological processes.
properties
IUPAC Name |
1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O7/c1-26-13-8-10(9-14(27-2)15(13)28-3)16(22)19-20-17(23)18-11-4-6-12(7-5-11)21(24)25/h4-9H,1-3H3,(H,19,22)(H2,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWNIFIMCKJGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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